molecular formula C16H28O B010592 Cedryl methyl ether CAS No. 19870-74-7

Cedryl methyl ether

Cat. No.: B010592
CAS No.: 19870-74-7
M. Wt: 236.39 g/mol
InChI Key: HRGPYCVTDOECMG-UHFFFAOYSA-N
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Description

Cedryl methyl ether, also known as 2-methyl-1,3-dioxolane, is a chemical compound with the molecular formula C4H8O2. It is an ether which is used in a variety of applications, including laboratory research, pharmaceuticals, and cosmetics. This compound is a colorless liquid with a mild odor and low toxicity. It is a versatile compound that can be used in a variety of ways, from synthesis to drug delivery.

Scientific Research Applications

1. Nutraceutical Potential in Obesity Prevention

Methyl cedryl ether (MCE), a derivative of cedrol and commonly used fragrance compound, has shown promising results in obesity prevention. A study conducted on mice demonstrated that dietary supplementation of MCE significantly reduced body weight, inhibited adipocyte hypertrophy, and ameliorated hepatic steatosis under high-fat diet conditions. The research highlighted the potential of MCE as a nutraceutical for obesity prevention, with its impact evident in gut microbiota alterations and gene expression changes in white adipose tissues (Li, Kang, Huang, & Tong, 2023).

2. Fungal Biotransformation in Cosmetics

Cedramber, another term for cedrol methyl ether, is extensively used in cosmetics like soaps, detergents, creams, lotions, and perfumes. A study exploring the biotransformation of cedramber by Aspergillus niger revealed the formation of new cedrol derivatives. This finding is significant for the cosmetic industry, offering potential for creating new fragrance compounds through biological processes (Batur, Kıran, Demirci, & Başer, 2021).

Mechanism of Action

Cedryl Methyl Ether (CME) is a derivative of cedrol and is widely used as a fragrance compound . This article will explore the mechanism of action of CME, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that cme is widely used as a fragrance compound , suggesting that its primary targets could be olfactory receptors.

Result of Action

The molecular and cellular effects of CME’s action are primarily related to its role as a fragrance compound. It is known to have a woody, dry cedar, ambergris, and earthy vetiver scent . .

Properties

IUPAC Name

8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPYCVTDOECMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860243
Record name CERAPP_20390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19870-74-7, 67874-81-1
Record name 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions Cedryl Methyl Ether as a fragrance ingredient with a high affinity for fabric. What does this mean in practical terms for consumers using this type of cleaning method?

A1: The research indicates that this compound, when used in a CO2-based cleaning method, exhibits a strong tendency to bind to fabric. [] This high affinity translates to a longer-lasting fragrance on garments even after the cleaning process is complete. Consumers can expect a more durable and persistent scent experience compared to traditional cleaning methods where fragrances might dissipate more quickly.

Q2: The paper lists various fragrance ingredients with different affinity values. How does understanding the relative fabric affinity of ingredients like this compound contribute to designing effective fragrance compositions?

A2: The relative fabric affinity value (y) provides crucial information for formulating effective fragrance blends for specific applications, such as CO2-based garment cleaning. [] Ingredients like this compound, with a (y) value of at least 4, indicate a strong attraction to fabric. By combining ingredients with varying affinities, perfumers can carefully craft compositions where certain scent notes, like the woody aroma of this compound, have a more enduring presence on the fabric, while others might provide a more immediate but fleeting olfactory experience. This knowledge allows for a tailored release of fragrance over time, enhancing the sensory experience for consumers.

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